molecular formula C15H12N2O2 B1604338 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 1134188-71-8

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No. B1604338
M. Wt: 256.29 g/mol
InChI Key: CTRLABGOLIVAIY-MNYIHESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxcarbazepine is an antiepileptic drug that is used in the treatment of partial-onset seizures . It is a structural derivative of carbamazepine and exerts most of its activity via a pharmacologically active metabolite, MHD .


Synthesis Analysis

The synthesis of Oxcarbazepine and its derivatives involves various methods such as thermal, photochemical, and microwave irradiation . The mechanisms often involve the ring expansion of either five or six-membered compounds .


Molecular Structure Analysis

The empirical formula of Oxcarbazepine is C15H12N2O2 and it has a molecular weight of 252.27 .


Chemical Reactions Analysis

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . MHD is eliminated by conjugation with glucuronic acid .


Physical And Chemical Properties Analysis

Oxcarbazepine has an empirical formula of C15H12N2O2 and a molecular weight of 252.27 .

Scientific Research Applications

Brain-to-Plasma Partition Study in Epilepsy

A study conducted by Marchi et al. (2005) examined the brain-to-plasma partition of 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (10-OHCBZ) in epilepsy patients. This research focused on drug-resistant seizures and evaluated the role of the multidrug transporter P-glycoprotein in determining 10-OHCBZ brain levels (Marchi et al., 2005).

Metabolism Study in Carbamazepine Treatment

Bellucci et al. (1987) investigated the metabolism of carbamazepine in humans, specifically the enzymatic hydrolysis of its 10,11-epoxide form. The study provided insights into the metabolic pathways and enantiomeric composition of its hydrolysis product, which is closely related to 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (Bellucci et al., 1987).

Anticonvulsant Properties and Pharmacokinetics

Learmonth et al. (2001) synthesized and evaluated novel derivatives of oxcarbazepine, including 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, for their anticonvulsant activity and sodium channel blocking properties. The study highlighted the potential for these compounds in seizure control (Learmonth et al., 2001).

Crystallographic Studies

Studies by Leech et al. (2007) and Johnston et al. (2006) have contributed to the crystallographic understanding of compounds structurally similar to 10-Oxo(6,7,8,9-2H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. These works focused on the crystallization properties and intermolecular interactions of such compounds (Leech et al., 2007), (Johnston et al., 2006).

Future Directions

While Oxcarbazepine is already a well-established treatment for partial-onset seizures, research continues into its potential uses and the development of novel derivatives . As our understanding of its mechanisms of action and metabolism deepens, this could open up new possibilities for the treatment of neurological disorders.

properties

IUPAC Name

1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-MNYIHESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649423
Record name 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

CAS RN

1134188-71-8
Record name 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 3
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 4
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 5
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.